molecular formula C12H11BrN2 B1524756 6-Bromo-4,4'-dimethyl-2,2'-bipyridine CAS No. 850413-36-4

6-Bromo-4,4'-dimethyl-2,2'-bipyridine

Cat. No.: B1524756
CAS No.: 850413-36-4
M. Wt: 263.13 g/mol
InChI Key: UEJJXCRFGURPDR-UHFFFAOYSA-N
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Description

6-Bromo-4,4'-dimethyl-2,2'-bipyridine is a brominated derivative of bipyridine, a class of organic compounds known for their coordination chemistry and applications in various fields such as catalysis, material science, and biological research. This compound features a bromine atom at the 6-position and two methyl groups at the 4-positions of the bipyridine structure, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination of 4,4'-Dimethyl-2,2'-bipyridine: The compound can be synthesized by the bromination of 4,4'-dimethyl-2,2'-bipyridine using bromine in the presence of a suitable solvent such as dichloromethane.

  • Cross-Coupling Reactions: Another method involves cross-coupling reactions where a suitable halide precursor is coupled with a bipyridine derivative under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Types of Reactions:

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 6-hydroxy-4,4'-dimethyl-2,2'-bipyridine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various quinones and hydroxyl derivatives.

  • Reduction Products: Hydroxylated bipyridines.

  • Substitution Products: Iodides, amines, and other substituted bipyridines.

Mechanism of Action

Target of Action

6-Bromo-4,4’-dimethyl-2,2’-bipyridine is commonly used as a ligand to form complexes with ions such as Palladium (II), Platinum (II), Copper (II), Cobalt (II), and Zinc (II) . These ions are the primary targets of this compound. The role of these ions is to facilitate various chemical reactions and processes.

Mode of Action

The compound interacts with its targets by forming coordination complexes. This interaction involves the donation of electron pairs from the nitrogen atoms in the bipyridine structure to the empty d-orbitals of the transition metal ions . This results in the formation of stable complexes that can participate in further chemical reactions.

Pharmacokinetics

The compound’s solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body

Result of Action

It is known that the compound is used in the synthesis of electron transporting layers for organic light emitting diodes (oleds) . This suggests that the compound may have significant effects at the molecular level, influencing the properties and performance of materials in which it is incorporated.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 6-Bromo-4,4’-dimethyl-2,2’-bipyridine. For instance, the compound’s melting point is between 105.0 to 109.0 °C , indicating that it is stable under normal environmental conditions but may degrade at high temperatures. The compound’s solubility in toluene also suggests that its action and stability could be influenced by the presence of organic solvents.

Scientific Research Applications

Chemistry: 6-Bromo-4,4'-dimethyl-2,2'-bipyridine is widely used as a ligand in coordination chemistry to form complexes with transition metals such as palladium, platinum, and copper. These complexes are valuable in catalysis and material science research.

Biology: The compound is used in biological studies to investigate the interactions between metal ions and biological molecules. It can serve as a probe to study metalloproteins and enzymes.

Medicine: Research has explored the potential of bipyridine derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

  • 4,4'-Dimethyl-2,2'-bipyridine: Lacks the bromine atom, resulting in different reactivity and coordination properties.

  • 6-Bromo-2,2'-bipyridine: Contains a bromine atom but lacks the methyl groups, leading to variations in chemical behavior.

  • 6-Bromo-4,4'-bipyridine: Similar to the target compound but with a different placement of the bromine atom.

Uniqueness: 6-Bromo-4,4'-dimethyl-2,2'-bipyridine is unique due to the presence of both bromine and methyl groups, which influence its electronic structure and reactivity. This combination allows for diverse applications in coordination chemistry, biological research, and material science.

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Properties

IUPAC Name

2-bromo-4-methyl-6-(4-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJXCRFGURPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701503
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850413-36-4
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4,4'-dimethyl-2,2'-bipyridyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dibromocompound 2,6-dibromo-4-methylpyridine (1 mmol), 2-tributylstannyl-picolines (1 mol) and (Ph3Ph)4Pd (0.01 equiv) were heated under N2 in toluene (50 mL) for 16 h. Upon cooling to room temperature aqueous saturated NH4Cl solution (20 mL) was added. The mixture was stirred for further 30 min and then filtered over Celite. The precipitate was washed with CH2Cl2 (50 mL) and the organic phase was separated. The aqueous phase was extracted with toluene. The combined organic phases were dried (MgSO4) and the solvent was removed. Concentrated HCl (30 mL) was added to the residue followed by extracting with CH2Cl2. The aqueous phase was cautiously neutralized by solid NaOH. The product was then extracted with CH2Cl2 and dried. The solvent was removed and the product purified by chromatography on silica gel with CH2Cl2/hexane (1:2) as eluent. Yield: 25%. Anal. C12H11BrN2: Calcd: C, 54.77; H, 4.21; N, 10.65. Found: C, 54.54; H, 4.30; N, 10.45. MS (ESIMS): m/z: 262.0.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
2-tributylstannyl-picolines
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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